6-Bromo-2-hydroxy-3-methoxybenzaldehyde
Overview
Description
6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a bromobenzaldehyde derivative . It participates in the synthesis of (±)-norannuradhapurine . Its crystals exhibit a monoclinic crystal system and space group P 2 1 / n .
Synthesis Analysis
This compound participates in the synthesis of (±)-norannuradhapurine .Molecular Structure Analysis
The molecular formula of this compound is BrC6H2(OH)(OCH3)CHO . It has a molecular weight of 231.04 .Chemical Reactions Analysis
This compound is an IRE-1α inhibitor with an IC50 of 0.08 μM .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point of 102-105°C . The density is 1.7±0.1 g/cm³ .Scientific Research Applications
Antioxidant Activity
6-Bromo-2-hydroxy-3-methoxybenzaldehyde has been synthesized from vanillin and tested for its antioxidant activities. The synthesis and evaluation involved various methods like FTIR, GC-MS, and DPPH method, showing its potential as an antioxidant (Rijal, Haryadi, & Anwar, 2022).
Crystal Structure Analysis
Research on the crystal structures of derivatives including 6-Bromo-2-hydroxy-3-methoxybenzaldehyde has been conducted. X-ray diffraction methods were used to determine these structures, which contribute to understanding molecular interactions and properties (Chumakov et al., 2014).
Chemical Synthesis and Applications
The compound has been used in various synthetic processes. For instance, it has been transformed into different chemical entities through reactions like Claisen-Schmidt condensation, demonstrating its versatility in organic synthesis (Rahman & Scrowston, 1983).
Unexpected Formation in Bromination
Studies have shown that bromination of related compounds can yield 6-Bromo-2-hydroxy-3-methoxybenzaldehyde unexpectedly, indicating its potential formation in various chemical reactions (Otterlo et al., 2004).
Drug Discovery Intermediates
This compound has been identified as a key intermediate in the synthesis of various drugs, highlighting its importance in medicinal chemistry. Improved synthetic routes for such intermediates have been developed, enhancing drug discovery processes(Nishimura & Saitoh, 2016).
Spectrophotometric Analysis
The compound has been used in spectrophotometric methods for the determination of copper in various samples. Its ability to form complexes with copper ions is utilized for analytical purposes (Devireddy, Saritha, & Reddy, 2014).
Molecular Structure and Spectroscopic Studies
Detailed spectroscopic studies like FT-IR, FT-Raman, and NMR have been conducted on derivatives of this compound. These studies provide insights into the molecular structure and electronic properties, which are crucial for understanding its chemical behavior (Balachandran, Santhi, & Karpagam, 2013).
Catalyst Development
It has been used in the development of catalysts for oxidation reactions. The compound’s derivatives have shown efficacy as catalysts in various organic transformations, underscoring its potential in chemical synthesis (Ghorbanloo & Alamooti, 2017).
Ultrasonic Synthesis Applications
The compound has been involved in ultrasonic synthesis methods, indicating its role in advanced synthetic techniques and the production of key intermediates in pharmaceuticals (Zhi-min, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-2-hydroxy-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-3-2-6(9)5(4-10)8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPJZUTYDWXZAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294270 | |
Record name | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-hydroxy-3-methoxybenzaldehyde | |
CAS RN |
20035-41-0 | |
Record name | 20035-41-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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